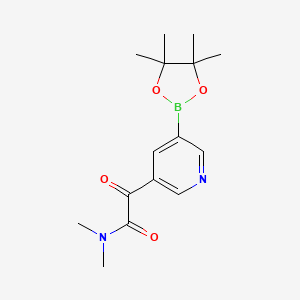
2-Fluoro-3-methylpyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methylpyridine-4-carboxylic acid is a chemical compound with the CAS Number: 885589-17-3 . It has a molecular weight of 155.13 . This compound is used in various scientific research applications due to its unique properties, making it a promising candidate for drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI Code of this compound is1S/C7H6FNO2/c1-4-2-3-9-6 (8)5 (4)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.13 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Fluoro-3-methylpyridine-4-carboxylic acid is a key intermediate in the synthesis of various chemical compounds. It serves as a precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure, characterized by the presence of fluorine, offers distinct reactivity that is leveraged in several synthetic pathways. Research has focused on optimizing the synthesis of such intermediates to improve yields, reduce costs, and minimize environmental impact.
The synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to this compound, highlights the importance of fluoro-containing intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials. The development of practical synthesis methods for these intermediates is crucial for large-scale production, emphasizing the role of fluorinated compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Metallation and Reactivity Studies
Metallation of π-deficient heterocyclic compounds, including those related to this compound, has been extensively studied. These studies provide insights into the reactivity of fluorinated heterocycles, which are critical for designing new reactions and developing new materials. The regioselectivity and chemoselectivity of such reactions are essential for the synthesis of complex molecules, demonstrating the versatile applications of fluorinated intermediates in organic synthesis (Marsais & Quéguiner, 1983).
Environmental and Safety Considerations
The replacement of long-chain perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids with fluorinated alternatives, including compounds related to this compound, has been a focus of environmental research. These studies aim to understand the environmental releases, persistence, and exposure of fluorinated alternatives to assess their safety and environmental impact. This research is vital for risk assessment and management of chemicals, highlighting the broader implications of using fluorinated intermediates in various applications (Wang et al., 2013).
Fluorescent Chemosensors
Fluorinated compounds, such as this compound, have been explored for their potential in developing fluorescent chemosensors. These sensors can detect various analytes, including metal ions and neutral molecules, due to the high selectivity and sensitivity offered by the fluorophoric properties of these compounds. Research in this area aims to create new diagnostic tools and analytical methods, underscoring the diverse applications of fluorinated intermediates in sensing technologies (Roy, 2021).
Safety and Hazards
The safety information for 2-Fluoro-3-methylpyridine-4-carboxylic acid indicates that it has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-fluoro-3-methylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRPMRJSAWEGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)



